

# 5-Hydrazinyl-2-nitropyridine: Synthetic Evolution and Medicinal Utility

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## Compound of Interest

Compound Name: 5-hydrazinyl-2-nitropyridine

CAS No.: 1019632-12-2

Cat. No.: B6174455

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## Executive Summary

**5-Hydrazinyl-2-nitropyridine** (CAS: 1481686-25-2, as HCl salt) is a functionalized pyridine derivative characterized by a hydrazine moiety at the C5 position and a nitro group at the C2 position.<sup>[1][2][3]</sup> Unlike its more common isomer, 2-hydrazinyl-5-nitropyridine, this compound represents a "reversed" substitution pattern where the nucleophilic displacement must occur at the typically less reactive meta position relative to the pyridine nitrogen.

Historically, this compound emerged not as a primary natural product but as a rational synthetic intermediate in the mid-2010s, specifically designed for the development of lysine biosynthesis inhibitors and advanced heterocyclic scaffolds. Its discovery is linked to the need for precise regioisomers in structure-activity relationship (SAR) studies for herbicides and antimicrobial agents.

Property	Data
IUPAC Name	5-Hydrazinyl-2-nitropyridine
Common Name	(6-Nitropyridin-3-yl)hydrazine
CAS Number	1481686-25-2 (HCl salt); 1935925-30-6 (Free base variant)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	154.13 g/mol (Free base)
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF; limited solubility in water

## Discovery and Synthetic History

The isolation of **5-hydrazinyl-2-nitropyridine** is a relatively recent development in heterocyclic chemistry, appearing prominently in patent literature around 2019 (e.g., WO2019241850A1). Its "discovery" was driven by the necessity to access specific geometric vectors for enzyme inhibition that the 2,5-isomer could not provide.

## The Isomer Challenge

The primary challenge in the history of this compound was the regioselectivity of the pyridine ring.

- 2-Hydrazinyl-5-nitropyridine: Easily synthesized because the 2-position is activated by both the ring nitrogen and the 5-nitro group (cooperative activation).
- **5-Hydrazinyl-2-nitropyridine**: Requires substitution at the 5-position.<sup>[1][2][3][4][5]</sup> The 5-position is meta to the ring nitrogen (unactivated by N) but para to the 2-nitro group. Successful synthesis relies entirely on the electron-withdrawing power of the nitro group to activate the 5-position for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).

## Synthetic Protocols and Mechanisms<sup>[6][7][8][9][10]</sup>

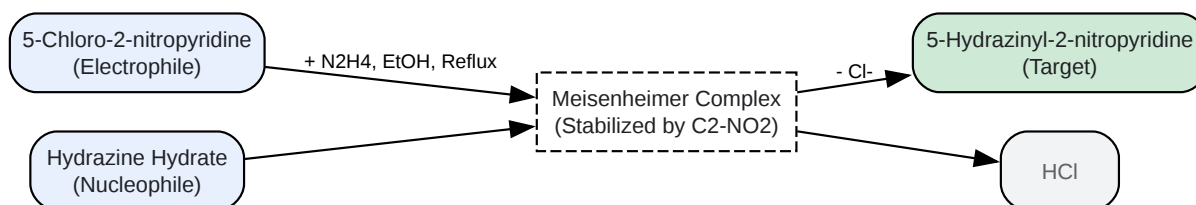
## Core Synthesis: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most authoritative method for synthesizing **5-hydrazinyl-2-nitropyridine** utilizes 5-chloro-2-nitropyridine as the electrophile. This precursor is reacted with hydrazine hydrate.[5][6][7][8]

### Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (S<sub>N</sub>Ar).

- Addition: Hydrazine acts as a nucleophile, attacking Carbon-5.
- Meisenheimer Complex: The negative charge is delocalized. Crucially, the nitro group at C2 stabilizes the negative charge through resonance (para-position effect), overcoming the lack of activation from the pyridine nitrogen.
- Elimination: The chloride ion is expelled, restoring aromaticity.



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Figure 1: S<sub>N</sub>Ar mechanism showing the displacement of chloride by hydrazine, activated by the para-nitro group.

### Laboratory Protocol (Validated)

Safety Note: Hydrazine is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood. 5-Chloro-2-nitropyridine is a skin irritant.[9]

- Preparation: In a 100 mL round-bottom flask, dissolve 5-chloro-2-nitropyridine (1.0 eq, e.g., 500 mg) in absolute ethanol (10 mL).

- Addition: Cool the solution to 0°C. Add hydrazine hydrate (3.0 eq, excess to prevent bis-substitution) dropwise over 10 minutes.
- Reaction: Warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The solution will typically darken to orange/red.
- Work-up:
  - Cool to room temperature.[8]
  - If a precipitate forms, filter the solid (often the HCl salt if acid was present, or the free base).
  - If no precipitate, concentrate the solvent in vacuo.
  - Resuspend the residue in cold water. The product (hydrophobic relative to hydrazine) should precipitate.
- Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH gradient).

## Applications in Drug Discovery[6]

**5-Hydrazinyl-2-nitropyridine** serves as a "linchpin" intermediate, primarily used to construct fused heterocycles or to introduce a nitrogen-rich motif into bioactive molecules.

### A. Lysine Biosynthesis Inhibitors

As detailed in Patent WO2019241850A1, this compound is a key intermediate in synthesizing sulfonyl hydrazides. These molecules target the diaminopimelate pathway in bacteria and plants, specifically inhibiting lysine biosynthesis.[5] This mechanism is valuable for developing:

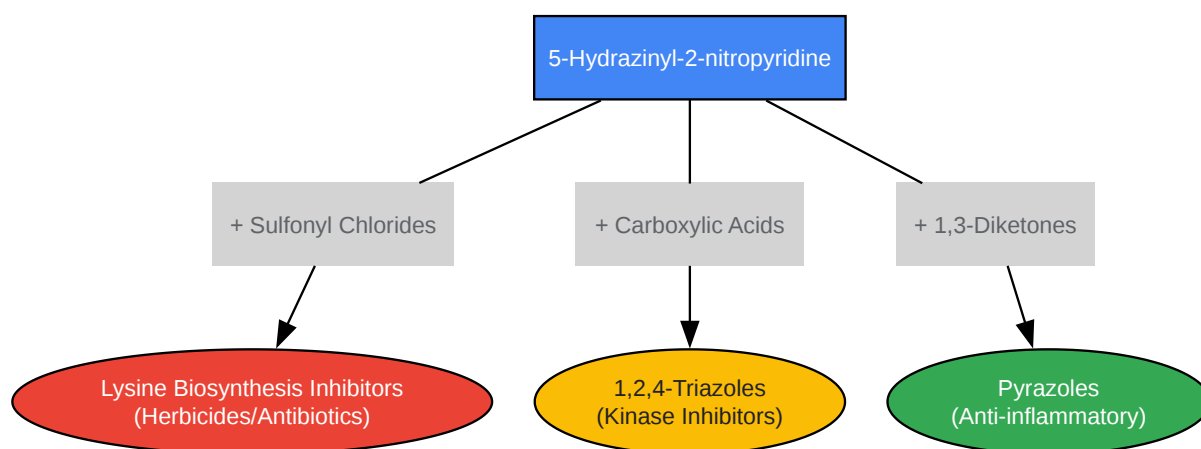
- Novel Herbicides: Targeting plant-specific enzymes.
- Antimicrobials: Targeting bacterial cell wall synthesis (peptidoglycan cross-linking).

### B. Scaffold Construction (Pyrazoles and Triazoles)

The hydrazine moiety is a versatile handle for cyclization.

- Pyrazoles: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-(6-nitropyridin-3-yl)pyrazoles.
- Triazoles: Reaction with carboxylic acids or acyl chlorides followed by dehydration yields 1,2,4-triazoles.

These scaffolds are frequently screened for kinase inhibition and anti-inflammatory activity, where the nitro-pyridine core acts as an electron-deficient acceptor, influencing the electronic properties of the pharmacophore.



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Figure 2: Divergent synthetic applications of **5-hydrazinyl-2-nitropyridine** in medicinal chemistry.

## Safety and Handling

Working with **5-hydrazinyl-2-nitropyridine** requires adherence to strict safety protocols due to the energetic nature of the functional groups.

- Explosion Hazard: Compounds containing both nitro (-NO<sub>2</sub>) and hydrazine (-NHNH<sub>2</sub>) groups are potentially energetic. Avoid heating the dry solid above 100°C. Do not grind in a mortar and pestle.

- Toxicity: Hydrazines are potent hepatotoxins and suspected carcinogens. Use double-gloving (Nitrile) and work in a certified fume hood.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrazine group is prone to oxidation in air, turning the compound dark brown/black.

## References

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